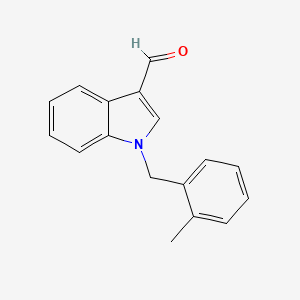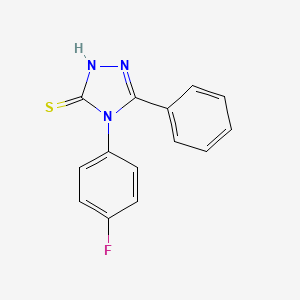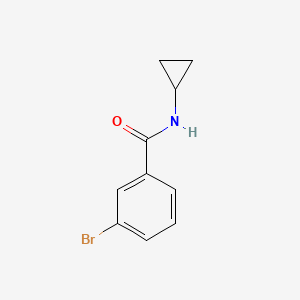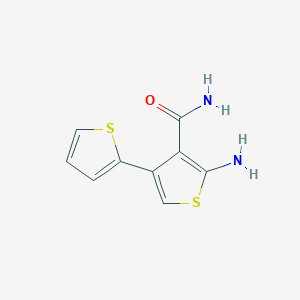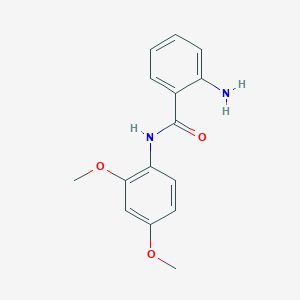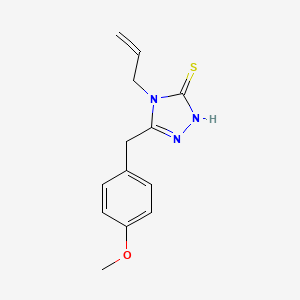![molecular formula C8H7F3O4 B1268707 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid CAS No. 488795-29-5](/img/structure/B1268707.png)
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-substituted-2,5-dihydro-2-furoic acids, which are structurally related to 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid, involves controlled Birch reduction followed by esterification. This process yields methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers, showcasing interesting spectroscopic properties. For instance, notable long-range coupling constants between protons at C2 and C5, and two high absorption maxima near 1750 and 1730 cm−1, attributed to the ester carbonyl group of each furoate, were observed. These findings are pivotal for understanding the synthesis routes and spectral characteristics of such compounds (Masamune, Ono, & Matsue, 1975).
Molecular Structure Analysis
The molecular structure of this compound and its analogs can be elucidated through spectroscopic methods, as mentioned above. The observed long-range NMR coupling constants and IR absorption maxima provide insights into the diastereomeric nature and electronic characteristics of the furoate esters, contributing to a deeper understanding of the molecular structure of these compounds.
Chemical Reactions and Properties
The carboxylation of furoic acid into 2,5-furandicarboxylic acid (FDCA) represents a significant chemical transformation relevant to this compound. This process involves various catalytic and stoichiometric procedures, highlighting the potential of furoic acid derivatives for synthesizing bio-based polymers by incorporating CO2 into the molecular framework. The versatility of these reactions underscores the chemical reactivity and potential applicability of such compounds in green chemistry and bio-polymer synthesis (Drault et al., 2020).
Scientific Research Applications
Biocatalytic Production of FDCA
2,5-Furandicarboxylic acid (FDCA) has emerged as a sustainable alternative to petroleum-derived terephthalic acid for bio-based polymer production, like poly(ethylene 2,5-furandicarboxylate) (PEF). Biocatalysis is recognized for its mild reaction conditions, cost-effectiveness, high selectivity, and environmental friendliness. Recent advancements have focused on synthesizing FDCA from 5-hydroxymethylfurfural and other chemicals such as 2-furoic acid and 5-methoxymethylfurfural through enzymatic catalysis and whole-cell catalysis approaches. These methods offer promising directions for efficient FDCA production (Yuan et al., 2019).
Conversion from C5 Platform to C6 Derivatives
A novel route for synthesizing 2,5-FDCA from C5-based furfural has been reported, providing an alternative to the limited volume production of HMF from mono- and polysaccharides. This process involves the transformation of furoic acid, produced from furfural, through consecutive bromination, esterification, carbonylation, and hydrolysis. The key step, palladium-catalyzed carbonylation, showcases a high yield, highlighting a potential scalable approach to producing 2,5-FDCA and its derivatives for industrial applications (Zhang et al., 2017).
Chemical Pathways towards Bio-based Polymers
Carboxylation of Furoic Acid into FDCA
The carboxylation of furoic acid into FDCA has been a focal point for producing bio-based polymers. FDCA is an ideal substitute for terephthalate in the polymer industry. Various methods, including Henkel reaction, enzymatic, homogeneous, and electro-photo catalytic processes, have been explored to optimize the carboxylation processes, aiming to improve selectivity and activity. This research direction holds promise for enhancing the utilization of biomass in polymer production (Drault et al., 2020).
Sequential Biocatalytic Reactions for FDCA Production
Exploring an artificial pathway for synthesizing FDCA from furfural has been a significant development. This pathway involves oxidase and a prenylated flavin mononucleotide-dependent reversible decarboxylase. The process, capitalizing on established industrial production of furfural from lignocellulosic biomass, opens avenues for economical large-scale FDCA production, a promising replacement for petroleum-based terephthalic acid (Kawanabe et al., 2021).
Mechanism of Action
Mode of Action
It is known that the compound has a trifluoroethoxy group, which could potentially interact with biological targets in a unique manner .
Pharmacokinetics
The compound’s trifluoroethoxy group could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid interacts with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
properties
IUPAC Name |
5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASBYXQACGRWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359110 | |
| Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
488795-29-5 | |
| Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


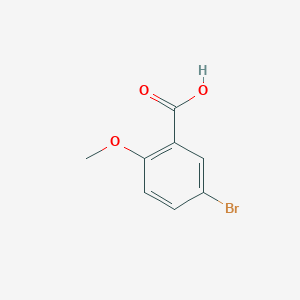
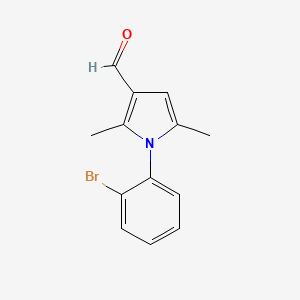
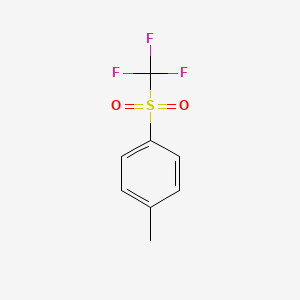
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)
![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)
